A Theoretical and Practical Guide to Butyl 3-cinnamamidobenzoate: Synthesis, Properties, and Potential Applications
A Theoretical and Practical Guide to Butyl 3-cinnamamidobenzoate: Synthesis, Properties, and Potential Applications
Disclaimer: Butyl 3-cinnamamidobenzoate is a novel chemical entity for which there is no readily available data in the public scientific literature. This technical guide, therefore, presents a scientifically grounded, theoretical framework for its synthesis, predicted properties, and potential applications based on the well-established chemistry of its constituent precursors. All protocols and data pertaining to the final compound are predictive and intended to guide future research.
Introduction: Bridging Two Pharmacophores
Butyl 3-cinnamamidobenzoate is a fascinating molecular construct that marries two distinct and biologically significant scaffolds: the aminobenzoate ester and the cinnamide moiety. The aminobenzoate core is famously represented by local anesthetics like benzocaine, which function by blocking voltage-gated sodium channels in nerve fibers.[1][2] The cinnamide framework, derived from cinnamic acid, is prevalent in nature and its derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[3][4][5] Furthermore, the cinnamoyl chromophore is a well-known UV absorber, a property leveraged in sunscreen formulations.[6][7]
This guide provides a comprehensive roadmap for the researcher interested in this novel compound. It details a plausible and robust synthetic route, predicts its physicochemical and spectroscopic characteristics, and explores its potential applications, thereby laying the groundwork for its empirical investigation.
Predicted Physicochemical & Spectroscopic Properties
The properties of Butyl 3-cinnamamidobenzoate can be inferred from its structure. These predictions are essential for guiding its synthesis, purification, and characterization.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₂₀H₂₁NO₃ | Derived from the structures of the precursors. |
| Molecular Weight | 323.39 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical appearance for aromatic amides of this size. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, Ethyl Acetate, Acetone, DMSO). | Based on the largely nonpolar structure. |
| UV λmax | ~310-320 nm | The extended conjugation of the cinnamoyl group is expected to result in strong UVB absorption.[8] |
| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1720 (Ester C=O), ~1660 (Amide C=O), ~1625 (C=C stretch), ~1590, 1490 (Aromatic C=C) | Characteristic vibrational modes for the functional groups present. |
Proposed Synthetic Pathway
The synthesis of Butyl 3-cinnamamidobenzoate is proposed as a two-step process: first, the synthesis of the two key precursors, Butyl 3-aminobenzoate and Cinnamoyl chloride, followed by their coupling to form the final product.
Caption: Proposed two-step synthesis of Butyl 3-cinnamamidobenzoate.
Synthesis of Precursors
This protocol is adapted from the well-established Fischer esterification method used for synthesizing benzocaine.[9] The reaction utilizes an acid catalyst to promote the condensation of 3-aminobenzoic acid with n-butanol.
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminobenzoic acid (0.1 mol, 13.7 g) and n-butanol (100 mL).
-
Stir the mixture to create a slurry. Slowly and carefully add concentrated sulfuric acid (2.0 mL) to the stirring mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing 200 mL of water.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the aqueous layer is slightly basic (pH ~8).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude Butyl 3-aminobenzoate, which can be purified by column chromatography or recrystallization.
Cinnamoyl chloride is readily prepared from cinnamic acid using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[10][11]
Methodology:
-
In a 100 mL three-neck flask fitted with a reflux condenser and a gas outlet connected to a basic trap (to neutralize HCl and SO₂ gases), place trans-cinnamic acid (0.1 mol, 14.8 g).
-
Add thionyl chloride (0.15 mol, 11 mL, 17.8 g) to the flask.[10]
-
Heat the reaction mixture gently in an oil bath to 50°C. A vigorous evolution of gas will be observed.
-
Once the initial gas evolution subsides, increase the temperature to 80°C and continue heating for an additional 2 hours.[10]
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude cinnamoyl chloride, a yellowish solid or oil, remains. This is often pure enough for the subsequent step.[10]
Final Coupling Reaction
The final step involves the acylation of the amine (Butyl 3-aminobenzoate) with the acid chloride (Cinnamoyl chloride). The Schotten-Baumann reaction provides a classic and effective method for this transformation.[12][13]
Caption: Experimental workflow for the final amide coupling step.
Methodology:
-
Dissolve Butyl 3-aminobenzoate (0.05 mol, 9.65 g) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL flask.
-
Add a suitable base, such as pyridine (0.06 mol, 4.8 mL) or triethylamine (0.06 mol, 8.4 mL), to the solution and cool the flask in an ice bath to 0°C.[14]
-
Dissolve Cinnamoyl chloride (0.05 mol, 8.33 g) in anhydrous DCM (50 mL) and add it dropwise to the cooled amine solution with stirring over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure Butyl 3-cinnamamidobenzoate.
Potential Applications and Research Directions
The hybrid structure of Butyl 3-cinnamamidobenzoate suggests several exciting avenues for research and application.
-
Dermatology and Cosmetics: The presence of the cinnamoyl group strongly implies UV-filtering properties.[6][8] This compound could be investigated as a novel broad-spectrum sunscreen agent, potentially offering both UVA and UVB protection. Its antioxidant properties, also associated with the cinnamide scaffold, could help mitigate oxidative stress in the skin caused by UV radiation.[4][15]
-
Pharmaceuticals:
-
Local Anesthesia: The butyl aminobenzoate portion is a well-known pharmacophore for local anesthetic activity.[1][16][17] It would be crucial to investigate if Butyl 3-cinnamamidobenzoate retains the ability to block sodium channels and induce local anesthesia.
-
Anti-inflammatory and Analgesic: Cinnamic acid derivatives are known to possess anti-inflammatory properties.[5][18] This compound could be explored as a topical anti-inflammatory agent for conditions like sunburn or other skin irritations, potentially offering a dual action of pain relief (anesthesia) and inflammation reduction.
-
Antimicrobial and Antifungal: Cinnamamides have demonstrated activity against a range of bacteria and fungi.[19][20] The compound could be tested for its efficacy as a topical antimicrobial agent.
-
Anticancer: Numerous cinnamoyl derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[21] This warrants investigation into the potential anticancer properties of Butyl 3-cinnamamidobenzoate.
-
Inferred Safety & Handling
As Butyl 3-cinnamamidobenzoate is an uncharacterized compound, a cautious approach to its handling is mandatory. Its safety profile can be inferred from its precursors.
-
Starting Materials: Thionyl chloride is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE). Cinnamoyl chloride is also corrosive and a lachrymator. Concentrated sulfuric acid is a strong corrosive.
-
Product: Based on its structure, the final compound may be a skin and eye irritant. Aromatic amines and their derivatives can be sensitizers.
-
General Precautions: Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent skin and eye contact.
This guide provides the essential theoretical and practical framework to empower researchers to synthesize, characterize, and explore the potential of the novel compound, Butyl 3-cinnamamidobenzoate.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Matsumoto, T. (Date N/A). The SYnthesis of Cinnamoyl Chloride. Source N/A. [Link]
-
Toni, R., et al. (Date N/A). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]
- US Patent 7547798B2. (2009). Process for preparing aminobenzoate esters.
- CN Patent 110683960A. (2020). Synthesis method of (R) -3-aminobutanol.
-
(Date N/A). Mechanism of synthesis of n-butyl-p-aminobenzoate from p-nitrobenzoic... ResearchGate. [Link]
-
(Date N/A). Synthesis of (a) t-butyl 4-aminobenzoate. PrepChem.com. [Link]
-
(Date N/A). Amide Synthesis. Fisher Scientific. [Link]
- US Patent 2442797A. (1948). Para-amino benzoic acid esters.
- CN Patent 110683960A. (2020). Method for preparing cinnamoyl chloride from silicon tetrachloride.
-
(2013). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. NOP. [Link]
- CN Patent 101353311B. (2012). Process for preparing aminobenzoate esters.
-
(2021). 3: Esterification (Experiment). Chemistry LibreTexts. [Link]
-
Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. PubMed Central. [Link]
-
(Date N/A). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. ResearchGate. [Link]
-
(Date N/A). Amine to Amide (via Acid Chloride). Common Conditions. [Link]
-
Stan, M. S., et al. (2023). Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. PubMed Central. [Link]
-
(Date N/A). Nucleophilic addition / elimination in the reaction between acyl chlorides and amines. Chemguide. [Link]
-
de Faria, C. G., et al. (2015). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. Journal of the Brazilian Chemical Society. [Link]
- CN Patent 101239910A. (2008). Method for preparing cinnamyl cinnamate.
-
Cooper, J. R. (1954). Local Anaesthetic Properties of A Series of N-Substituted p-Aminobenzoic Acid Esters of Tropine. Journal of Pharmacy and Pharmacology. [Link]
-
da Silva, G. N., et al. (2023). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. PubMed Central. [Link]
-
(Date N/A). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
(Date N/A). Schotten–Baumann reaction. Wikipedia. [Link]
-
(2019). Schotten Baumann Reaction. BYJU'S. [Link]
-
Al-Ghanayem, A. A. (2014). Local Anesthetic Activity of p-Aminobenzohydroxamic Acid in Comparison to Benzocaine. ResearchGate. [Link]
-
Sravanthi, T., & Manjula, A. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Hilaris Publisher. [Link]
-
de Faria, C. G., et al. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. ResearchGate. [Link]
-
(Date N/A). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Sova, M. (2020). Cinnamic acid derivatives: A new chapter of various pharmacological activities. ResearchGate. [Link]
-
Li, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]
-
(Date N/A). Para amino benzoic acid derivatives. Pharmacy 180. [Link]
-
Horbury, M. D., et al. (2019). A systematic approach to methyl cinnamate photodynamics. Taylor & Francis Online. [Link]
-
(Date N/A). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. [Link]
-
(2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
-
(Date N/A). Benzocaine. PubChem. [Link]
-
Gunawardena, D., et al. (2022). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. MDPI. [Link]
-
Mignolet, B., et al. (2016). Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules. RSC Publishing. [Link]
-
Benke, E. A., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. [Link]
-
Gouleni, T., et al. (2022). Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Filipa, V., et al. (2018). Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin. National Institutes of Health. [Link]
-
(Date N/A). Cinnamamide derivatives investigated for fungicidal action. ResearchGate. [Link]
Sources
- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. CN101239910A - Method for preparing cinnamyl cinnamate - Google Patents [patents.google.com]
- 12. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pharmacy180.com [pharmacy180.com]
- 18. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
